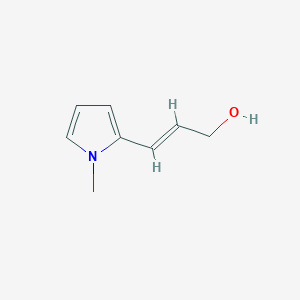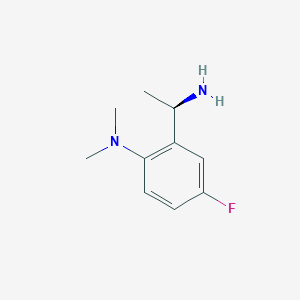
(R)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline: is a chiral organic compound with the following structural formula:
C12H16FNHCH3
It contains an aminoethyl group, a fluorine atom, and two methyl groups attached to the aromatic ring. The compound’s chirality arises from the asymmetric carbon center (marked as “R” in the name).
Preparation Methods
Biocatalytic Synthesis: One method for synthesizing this compound involves biocatalysis using an omega-transaminase. Here are the steps:
Substrate Preparation: Start with 5-fluoro-2-hydroxyacetophenone.
Reaction: Mix the substrate with an amino donor, a coenzyme, a cosolvent, transaminase dry powder, and a buffer solution. Heat the mixture under vacuum (around -0.03 to -0.06 Mpa) at 25-35°C.
Post-Treatment and Purification: After the reaction, extract the product using simple acid-alkali extraction, concentrate it, and add a poor solvent for crystallization.
Chemical Reactions Analysis
®-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline: can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions may include derivatives with modified functional groups.
Scientific Research Applications
This compound finds applications in several fields:
Chemistry: It serves as a building block for the synthesis of other chiral molecules.
Biology: Researchers use it to study interactions with biological targets.
Medicine: Investigations explore its potential as a drug candidate.
Industry: It may be used in the production of fine chemicals or pharmaceuticals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It could involve binding to receptors, enzyme inhibition, or other molecular interactions.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related compounds such as ®-(1-aminoethyl)phosphonic acid . Highlighting its uniqueness lies in its specific combination of functional groups and chirality.
Remember that further research and experimentation are essential to fully understand and utilize this compound’s properties
Properties
Molecular Formula |
C10H15FN2 |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]-4-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3/t7-/m1/s1 |
InChI Key |
AXTDJCWTDXAMFC-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)N(C)C)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)N(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


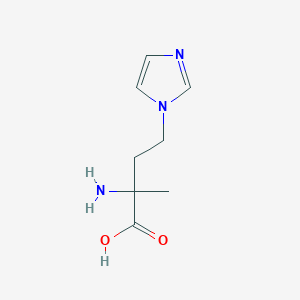
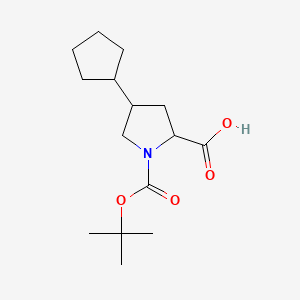
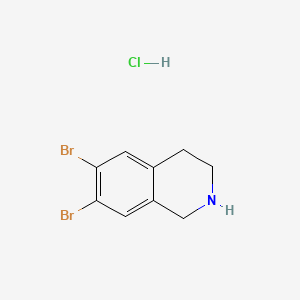
aminehydrochloride](/img/structure/B13545525.png)
![3-(Methoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13545529.png)
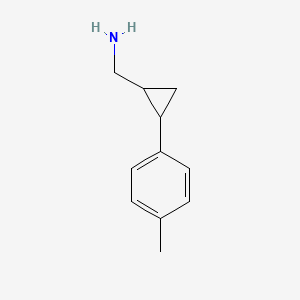

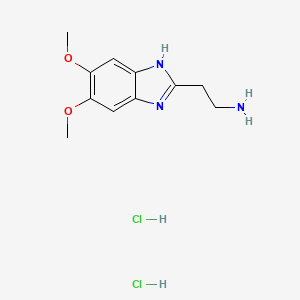

![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)
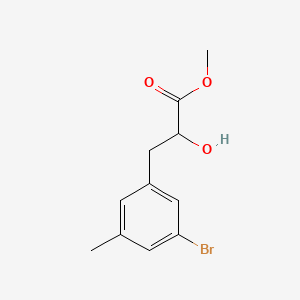
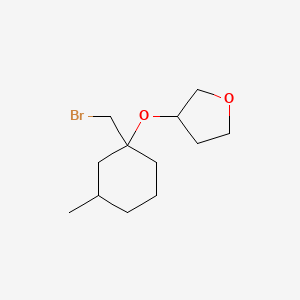
![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)
